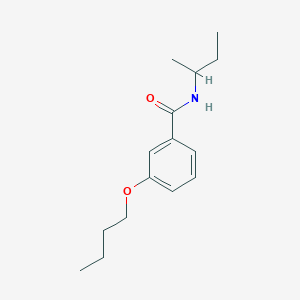![molecular formula C19H21N3O2 B267228 N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. NPC-15437 has been found to inhibit the activity of several enzymes, including protein kinase C (PKC), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 2 (CDK2), among others.
Mécanisme D'action
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea exerts its effects by inhibiting the activity of several enzymes, including PKC, GSK-3β, and CDK2, among others. PKC is involved in cell proliferation, survival, and migration, while GSK-3β is involved in glycogen metabolism and cell differentiation. CDK2 is involved in cell cycle regulation and DNA replication. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells, improve insulin sensitivity and glucose metabolism in diabetes, and protect against neuronal damage in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation and migration. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has several advantages for lab experiments, including its small size, high purity, and well-characterized mechanism of action. This compound can also be easily synthesized and purified, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is to develop more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, future research could explore the potential of this compound as a drug delivery system for targeted therapy. Overall, this compound represents a promising small molecule inhibitor with potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 3-(1-piperidinylcarbonyl)aniline with phenyl isocyanate in the presence of a base, typically triethylamine. The resulting urea derivative is then purified through a series of chromatographic techniques to obtain the final product. The purity of this compound can be confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
Applications De Recherche Scientifique
N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been found to inhibit the activity of several enzymes, including PKC, GSK-3β, and CDK2, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In diabetes, this compound has been found to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-phenyl-3-[3-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-12-5-2-6-13-22)15-8-7-11-17(14-15)21-19(24)20-16-9-3-1-4-10-16/h1,3-4,7-11,14H,2,5-6,12-13H2,(H2,20,21,24) |
Clé InChI |
OWXHRSGENSYVNU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-acetyl-N'-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}thiourea](/img/structure/B267145.png)
methanone](/img/structure/B267146.png)

![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B267149.png)
![2-chloro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267151.png)



![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)
![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)


